molecular formula C18H20N2O6S B2795354 N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1105205-52-4

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2795354
CAS No.: 1105205-52-4
M. Wt: 392.43
InChI Key: VVRMSFBDHKCSLW-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole with ethylamine to form an intermediate, which is then reacted with 4-nitrophenylsulfonyl chloride. The resulting product undergoes further reactions with propionyl chloride to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties.

    Sulfonamide derivatives: Compounds with sulfonamide groups that have comparable biological activities.

Uniqueness

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and potential anticancer agent sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-yloxy)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-2-18(21)20-13-3-6-15(7-4-13)27(22,23)19-9-10-24-14-5-8-16-17(11-14)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMSFBDHKCSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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